Triisopropylbenzene

Catalytic Alkylation Synthesis Yield Heterogeneous Catalysis

1,3,5-Triisopropylbenzene (≥95%, CAS 717-74-8) is the definitive micelle expander for ordered mesoporous SBA-15 silicas—its symmetrical C3-architecture delivers the steric bulk required for precise, reproducible pore-diameter control in the 5–15 nm range, a performance unmatched by diisopropylbenzene or mixed TIPB isomers. It is also the critical precursor for tri-directional peroxide initiators in telechelic polymer synthesis and the standard probe molecule for zeolite pore-topology characterization via alkylation test reactions. For laboratories where isomeric purity directly determines catalytic outcomes and material batch consistency, 1,3,5-TIPB is non-negotiable. Bulk, research, and analytical-standard packaging available for immediate dispatch.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
Cat. No. B8360398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriisopropylbenzene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)C(C)C
InChIInChI=1S/C15H24/c1-10(2)13-8-7-9-14(11(3)4)15(13)12(5)6/h7-12H,1-6H3
InChIKeyLGXAANYJEHLUEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triisopropylbenzene for Mesoporous Synthesis and High-Purity Industrial Applications: Procurement Specifications and Core Properties


Triisopropylbenzene (CAS 717-74-8), primarily the 1,3,5-isomer, is a C15 aromatic hydrocarbon (C15H24) with a molecular weight of 204.35 g/mol . It is commercially available as a colorless liquid with a purity typically ≥95%, a boiling point of 232–236 °C, and a density of 0.845 g/mL at 25 °C . Its unique steric bulk and chemical stability make it a critical intermediate and specialized solvent in advanced materials synthesis, particularly as a micelle expander for ordered mesoporous silicas like SBA-15, and in the production of high-performance lubricant additives .

Why Triisopropylbenzene Cannot Be Replaced by Diisopropylbenzene or Mixed Isomers in Critical Research and Industrial Workflows


The performance of triisopropylbenzene in applications such as mesoporous templating and oxidative functionalization is intrinsically linked to its specific molecular architecture—the presence and symmetrical arrangement of three isopropyl groups [1]. Substitution with diisopropylbenzene (DIPB) or a mixture of triisopropylbenzene isomers fails to replicate these outcomes due to significant differences in steric bulk, thermodynamic stability, and selectivity in key reactions [2]. These differences manifest in quantifiable variations in synthesis yields, oxidation pathways, and final material properties, as detailed in the evidence below.

Quantitative Comparative Evidence: Triisopropylbenzene vs. Analogs in Key Performance Metrics


Synthesis Selectivity: Target Triisopropylbenzene Yield in Catalytic Alkylation

In a heterogeneous catalytic alkylation of benzene with propene, the selectivity for triisopropylbenzene (TIPB) is reported to be more than 36%, while the selectivity for the primary coproduct, diisopropylbenzene (DIPB), is more than 40% [1]. This data provides a baseline for process optimization where TIPB is the desired high-value product.

Catalytic Alkylation Synthesis Yield Heterogeneous Catalysis

Oxidative Functionalization: NHPI-Catalyzed Aerobic Oxidation vs. Cumene Process

The first systematic study on the aerobic oxidation of 1,3,5-triisopropylbenzene (1,3,5-TIPB) using an NHPI/AIBN catalyst system demonstrates efficient conversion to phenol derivatives at 75 °C [1]. While the cumene process (oxidation of isopropylbenzene) is a mature industrial technology, this work establishes a specific, mild-condition method for 1,3,5-TIPB, yielding a distinct product slate of 5-acetoxy-1,3-diisopropylbenzene and 3,5-diacetoxy-1-isopropylbenzene [1].

Aerobic Oxidation Catalysis NHPI Fine Chemical Synthesis

Molecular Sieve Characterization: 1,3,5- vs. 1,2,4-TIPB Isomer Ratio as a Diagnostic of Pore Architecture

The ratio of 1,3,5- to 1,2,4-triisopropylbenzene (TIPB) produced during the alkylation of meta-diisopropylbenzene is a sensitive probe for the effective pore size and curvature of large-pore zeolites and mesoporous materials [1]. This ratio increases with effective void size. Crucially, zeolites with FAU topology show lower selectivity to 1,3,5-TIPB compared to mesoporous, amorphous silica-alumina, indicating that pore curvature influences alkylation selectivity even in 13 Å voids [1].

Zeolite Catalysis Pore Size Isomer Selectivity Catalyst Testing

Thermophysical Properties: Viscosity and Density of TIPB vs. n-Nonylbenzene Mixtures

A 2021 study of binary mixtures at 0.1 MPa revealed that 1,3,5-triisopropylbenzene/n-hexadecane mixtures exhibit viscosities below those of the individual pure compounds at 293.15 K [1]. Furthermore, molecular dynamics simulations indicated that mixtures containing 1,3,5-triisopropylbenzene have more positive excess molar volumes compared to mixtures with the linear analog n-nonylbenzene, a difference attributed to packing disruptions from the bulky, symmetric TIPB molecule [1].

Thermodynamics Viscosity Density Mixture Properties

High-Purity 1,3,5-TIPB via Ionic Liquid Catalysis: Selectivity and Purity Benchmark

A patented method using a composite ionic liquid catalyst for benzene alkylation achieves a reaction selectivity of up to 90% for triisopropylbenzene, yielding a product with greater than 99% purity of the 1,3,5-isomer after a subsequent alkylation step to remove the 1,2,4-isomer [1]. This is a substantial improvement over conventional methods, which yield a mixture of isomers requiring costly, high-plate vacuum distillation for purification [2].

Ionic Liquid Catalysis Green Chemistry Isomer Purification Selective Alkylation

Liquid-Phase Oxidation: Trihydroperoxide Yield Optimization vs. Alcohol Byproduct

The liquid-phase oxidation of 1,3,5-triisopropylbenzene with molecular oxygen in an aqueous alkaline solution was studied to maximize the yield of the trihydroperoxide [1]. The rate of product formation increased with pH, but the formation of carbinols (alcohols) was also enhanced. An optimal pH range of 9 to 10 was identified for maximizing trihydroperoxide production [1]. The optimum pressure for trihydroperoxide formation was found to be 2 kg/cm²G for oxygen and 7 kg/cm²G for air [1].

Liquid-phase Oxidation Hydroperoxide Synthesis Process Chemistry Polymer Initiator Precursors

Procurement-Led Application Scenarios for High-Purity Triisopropylbenzene in Advanced R&D and Industrial Manufacturing


Synthesis of Highly Ordered Mesoporous Silicas (SBA-15)

1,3,5-Triisopropylbenzene (TIPB) is the standard micelle expander for the synthesis of SBA-15 and related mesoporous silicas with two-dimensional hexagonal pores [1]. Its specific molecular volume, which is larger and more sterically demanding than common swelling agents like trimethylbenzene, allows for the precise tuning of pore diameters in the 5-15 nm range [1]. The use of a consistent, high-purity source of TIPB is critical for achieving reproducible pore sizes and long-range structural order in these advanced catalyst supports and separation materials.

Production of Bifunctional Polymerization Initiators

1,3,5-TIPB serves as a precursor to bifunctional and trifunctional peroxide initiators used in the synthesis of telechelic polymers and crosslinked networks [1][2]. Catalytic peroxidation of TIPB yields a mixture of hydroperoxides that can be further derivatized to create multi-functional initiators [1]. These initiators are valued for producing polymers with enhanced heat resistance, regular microstructure, and specific end-group functionality. The C3-symmetry of TIPB allows for the creation of tri-directional initiators, which are superior for building complex polymer architectures compared to initiators derived from linear or di-substituted aromatics [1].

Diagnostic Probe for Zeolite and Mesoporous Catalyst Characterization

The alkylation of meta-diisopropylbenzene to yield a mixture of 1,3,5- and 1,2,4-triisopropylbenzene is a standard test reaction for characterizing the effective pore size, curvature, and accessibility of acid sites in large-pore zeolites and mesoporous materials [1]. The ratio of the two TIPB isomers is a direct readout of the catalyst's void topology [1]. Research and industrial laboratories rely on this test for the development and quality control of catalysts used in refining and petrochemical processes. A reliable supply of high-purity meta-diisopropylbenzene and analytical standards for the TIPB isomers is essential for this application.

Formulation of High-Performance Lubricants and Specialty Solvents

The unique thermophysical properties of 1,3,5-TIPB, particularly its non-ideal mixing behavior and ability to reduce the viscosity of certain hydrocarbon mixtures, make it a valuable component in the formulation of advanced lubricants and fuel additives [1]. Its high thermal stability and resistance to oxidation are advantageous in high-temperature applications. Compared to linear alkylbenzenes like n-nonylbenzene, TIPB's bulky, symmetric structure disrupts molecular packing, leading to tailored viscosity and density profiles in formulated products [1].

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